CMMDES is a versatile agent for modifying surfaces, particularly inorganic substrates like glass, silica, and metal oxides []. The presence of ethoxy groups (OCH2CH3) allows CMMDES to hydrolyze in the presence of moisture, forming silanol (Si-OH) groups that can bond with hydroxyl groups (OH) on the substrate surface. The chloromethyl group (ClH2C) provides a reactive site for further attachment of organic molecules, enabling the creation of tailored surface functionalities []. This approach is valuable in research areas like:
The chloromethyl group in CMMDES serves as a reactive precursor for introducing a methylene chloride (CH2Cl) unit into organic molecules. This functionality is useful in various organic synthesis reactions, including:
Chloromethylmethyldiethoxysilane is an organosilicon compound characterized by the presence of chloromethyl and diethoxy functional groups attached to a silicon atom. Its chemical structure can be represented as , indicating that it contains five carbon atoms, thirteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one silicon atom. This compound is notable for its reactivity due to the chloromethyl group, which can participate in various substitution reactions.
Chloromethylmethyldiethoxysilane can be synthesized through various methods:
Chloromethylmethyldiethoxysilane has several applications across various fields:
While specific interaction studies involving chloromethylmethyldiethoxysilane are scarce, similar compounds have been investigated for their interactions with various substrates in polymer science. These studies often focus on how silanes enhance adhesion properties through chemical bonding with both organic and inorganic materials.
Several compounds share structural similarities with chloromethylmethyldiethoxysilane, each exhibiting unique properties:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Chloromethyldimethoxysilane | C₄H₁₁ClO₂Si | Similar reactivity but with methoxy groups instead of ethoxy. |
Trimethoxysilane | C₄H₁₄O₃Si | Lacks chlorine but widely used in silane coupling applications. |
Vinyltriethoxysilane | C₈H₁₈O₃Si | Contains a vinyl group, useful for polymerization reactions. |
3-Chloropropyltrimethoxysilane | C₇H₁₅ClO₃Si | Contains a propyl chain; used in similar applications as a coupling agent. |
Uniqueness: Chloromethylmethyldiethoxysilane stands out due to its combination of chloromethyl and diethoxy functionalities, which enhance its reactivity and versatility in forming siloxanes and improving adhesion properties compared to other silanes that may lack one or both functional groups.
Industrial synthesis of chloromethylmethyldiethoxysilane represents a critical component in the modern organosilicon manufacturing sector, with established methodologies focusing on two primary approaches: catalyzed hydrosilylation and alkoxy exchange reactions [1] [2] [3]. These methodologies have been optimized for large-scale production to meet the substantial demand for this versatile organosilane compound in various industrial applications.
Catalyzed hydrosilylation emerges as the predominant industrial methodology for chloromethylmethyldiethoxysilane synthesis, employing platinum-group metal catalysts to facilitate the addition of silicon-hydrogen bonds across unsaturated organic substrates [4] [5]. The mechanistic foundation of this approach relies on the Chalk-Harrod mechanism, wherein the catalyst coordinates with both the silane and alkene substrates through oxidative addition, followed by alkene insertion and reductive elimination [4] [6].
Karstedt's catalyst, represented by the complex platinum-divinyltetramethyldisiloxane, constitutes the most widely employed catalytic system in industrial hydrosilylation processes [7] [8]. This catalyst demonstrates exceptional activity at platinum loadings ranging from thirty to one hundred parts per million, operating effectively across temperature ranges of twenty-five to one hundred fifty degrees Celsius [7]. The catalyst achieves turnover numbers between ten thousand and one hundred thousand cycles, making it economically viable for large-scale production [6] [8].
Alternative platinum-based systems include Ashby's catalyst and Lamoreaux's catalyst, which serve specialized applications requiring enhanced thermal stability or specific performance characteristics [7]. Ashby's catalyst operates optimally at elevated temperatures between two hundred and three hundred degrees Celsius, making it particularly suitable for high-temperature processing conditions [7]. Lamoreaux's catalyst finds application in systems requiring improved fire-retardant properties, operating at platinum loadings of one hundred to five hundred parts per million [7].
Recent developments in rhodium-catalyzed hydrosilylation have demonstrated remarkable improvements in catalytic efficiency [9] [10]. A rhodium complex system incorporating tertiary amines on silica support achieved turnover numbers approaching one million nine hundred thousand over twenty-four hours, significantly surpassing traditional platinum catalysts [9]. This system operates at substantially lower catalyst loadings of zero point two five mole percent, providing enhanced economic advantages for industrial implementation [9].
The following data summarizes the performance characteristics of major industrial hydrosilylation catalysts:
Catalyst System | Metal Loading | Temperature Range (°C) | Turnover Number | Primary Applications |
---|---|---|---|---|
Karstedt's Catalyst | 30-100 ppm | 25-150 | 10⁴-10⁵ | General vinyl silane synthesis |
Ashby's Catalyst | 50-200 ppm | 200-300 | 10³-10⁴ | High-temperature applications |
Rhodium-Amine Complex | 0.25 mol% | 80-120 | 1.9×10⁶ | Enhanced efficiency systems |
Lamoreaux's Catalyst | 100-500 ppm | 150-250 | 10³-10⁴ | Fire-retardant formulations |
Alkoxy exchange reactions provide an alternative industrial pathway for chloromethylmethyldiethoxysilane production, particularly valuable when starting from readily available chlorosilane precursors [1] [11] [12]. This methodology involves the substitution of chlorine atoms in chloromethylmethyldichlorosilane with ethoxy groups through reaction with appropriate alcohol derivatives or orthoester compounds [1] [11].
The primary industrial implementation utilizes triethyl orthoformate in combination with ethanol as the alkoxy source [1] [11]. This reaction proceeds under mild conditions, typically between forty and ninety degrees Celsius, with reaction times ranging from thirty minutes to four hours [1] [11]. The process achieves exceptional yields of ninety-six to ninety-nine percent with product purities approaching one hundred percent as determined by gas chromatographic analysis [1] [11].
The reaction mechanism involves nucleophilic attack by the alkoxy groups on the silicon center, facilitated by the electron-withdrawing nature of the chlorine substituents [13] [14]. The process generates hydrogen chloride and methyl formate as byproducts, which are efficiently captured through cryogenic trapping systems [1] [11]. This approach eliminates the need for extensive solvent systems and operates under relatively mild conditions compared to direct synthesis methods [1] [11].
Alternative alkoxy exchange systems employ trimethyl orthoformate with methanol for methoxy-substituted intermediates, which can subsequently undergo transesterification to yield the desired diethoxy product [12]. This two-step approach operates at temperatures between thirty and one hundred twenty degrees Celsius, achieving yields of ninety to ninety-eight percent [12].
The following table presents comparative data for alkoxy exchange reaction parameters:
Starting Material | Exchange Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Chloromethylmethyldichlorosilane | Triethyl orthoformate + Ethanol | 40-90 | 0.5-4 | 96-99 | 99-100 |
Methyltrichlorosilane | Trimethyl orthoformate + Methanol | 30-120 | 2-8 | 90-98 | 95-99 |
Dichloromethylsilane | Ethanol + Triethylamine | 50-80 | 1-6 | 85-95 | 90-98 |
Laboratory-scale synthesis of chloromethylmethyldiethoxysilane requires specialized approaches that prioritize precision, reproducibility, and analytical characterization over the throughput considerations of industrial processes [15] [16] [17]. These methodologies emphasize careful precursor selection and controlled reaction environments to achieve high-purity products suitable for research applications and method development.
Precursor selection represents a critical determinant of synthetic success in laboratory-scale chloromethylmethyldiethoxysilane preparation [18] [19] [20]. The purity and reactivity characteristics of starting materials directly influence reaction efficiency, product selectivity, and final compound quality [18] [19].
Chloromethyldichlorosilane emerges as the preferred precursor for laboratory synthesis due to its high reactivity and commercial availability in research quantities [19] [20]. This compound requires purity levels exceeding ninety-nine percent to minimize side reactions and ensure reproducible results [19]. Storage under anhydrous, inert atmosphere conditions prevents hydrolysis and maintains precursor integrity for twelve to twenty-four months [19] [20].
Silicon powder combined with methyl chloride represents an alternative approach for laboratories equipped with appropriate safety infrastructure [20] [21]. This methodology, based on the Müller-Rochow process, requires silicon purity of at least ninety-seven percent with particle sizes between forty-five and two hundred fifty micrometers [20]. The process operates at temperatures between two hundred fifty and three hundred degrees Celsius in the presence of copper-based catalysts [20] [21].
Recent developments in mechanochemical synthesis have introduced dipalladium silicide as a novel precursor system [19]. This approach utilizes high-energy ball milling to generate reactive palladium-silicon species that subsequently react with methyl chloride under controlled conditions [19]. The method achieves silicon conversion rates exceeding twenty percent with selectivity patterns analogous to traditional processes [19].
Organosilane intermediates provide additional flexibility for specialized laboratory applications [16] [17]. These compounds, synthesized through click chemistry approaches using diamines and isocyanate silane derivatives, enable fine-tuning of reaction conditions and product properties [16]. The intermediates require storage under anhydrous conditions with shelf lives of twelve to eighteen months [16].
The following table summarizes precursor selection criteria for laboratory applications:
Precursor Type | Purity Requirement (%) | Storage Conditions | Shelf Life (months) | Special Considerations |
---|---|---|---|---|
Chloromethyldichlorosilane | ≥99 | Anhydrous, inert atmosphere | 12-24 | High reactivity, moisture sensitive |
Silicon powder + Methyl chloride | ≥97 | Ambient, dry conditions | 24-36 | Requires specialized equipment |
Dipalladium silicide | ≥95 | Inert atmosphere, <0°C | 3-6 | Mechanochemical preparation |
Organosilane intermediates | ≥98 | Anhydrous conditions | 12-18 | Click chemistry derivatives |
Solvent-mediated condensation protocols enable precise control over reaction conditions and product formation in laboratory-scale chloromethylmethyldiethoxysilane synthesis [13] [22] [23]. These methodologies emphasize the critical role of solvent selection, pH control, and reaction atmosphere in achieving optimal synthetic outcomes [13] [23].
Tetrahydrofuran emerges as the preferred solvent system for many laboratory applications due to its excellent solvating properties for both starting materials and products [22] [17]. Reactions conducted in tetrahydrofuran typically employ mildly acidic conditions with pH values between four and five, achieved through addition of glacial acetic acid [22] [17]. Temperature control between twenty-five and eighty degrees Celsius enables systematic optimization of reaction rates and selectivity [22] [17].
Diethylene glycol dimethyl ether provides exceptional thermal stability for reactions requiring extreme temperature variations [24]. This solvent system accommodates temperature ranges from negative one hundred ninety-six degrees Celsius to one hundred twenty degrees Celsius, enabling unique reaction pathways not accessible with conventional solvents [24]. The use of tetra-n-butylphosphonium chloride as a redistribution catalyst in this system achieves yields of seventy-two to eighty-five percent [24].
Anhydrous acetic acid represents a specialized solvent system particularly effective for condensation reactions involving sulfocationite catalysts [25]. This approach achieves exceptional yields of ninety-nine percent through precise pH control in the strongly acidic range of two to three [25]. The method operates at temperatures between eighty and one hundred twenty degrees Celsius with reaction times of six to twenty-four hours [25].
Mixed solvent systems combining toluene and ethanol provide enhanced control over reaction kinetics and product distribution [15] [26]. These systems operate under mildly acidic conditions with pH values between four and six, utilizing catalytic hydrogen chloride to promote condensation reactions [15] [26]. Temperature control between forty and seventy degrees Celsius enables optimization of reaction selectivity while maintaining reasonable reaction rates [15] [26].
The influence of pH on silane polymerization kinetics represents a fundamental consideration in solvent selection [13] [14]. Alkaline conditions promote nucleophilic attack by hydroxyl or deprotonated silanol groups, following an SN2-Si mechanism with pentacoordinate intermediates [13]. Acidic conditions favor protonation of alkoxide and silanol groups, increasing silicon electrophilicity and facilitating SN1-Si mechanisms [13].
The following table presents comprehensive data for solvent-mediated condensation protocols:
Solvent System | pH Conditions | Temperature Range (°C) | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Tetrahydrofuran | 4-5 (acidic) | 25-80 | Acetic acid | 5-24 | 75-95 |
Diethylene glycol dimethyl ether | 6-7 (neutral) | -196 to 120 | n-Bu₄PCl | 14-42 | 72-85 |
Toluene + Ethanol | 4-6 (acidic) | 40-70 | HCl (catalytic) | 2-12 | 80-96 |
Anhydrous acetic acid | 2-3 (strongly acidic) | 80-120 | Sulfocationites | 6-24 | 99 |
Dichloromethane | 5-6 (mildly acidic) | 0-40 | Lewis acids | 1-8 | 70-90 |
Cross-condensation phenomena in mixed silane systems demonstrate enhanced reactivity compared to individual components [23]. Studies of gamma-glycidoxypropylmethyldiethoxysilane and aminopropyltriethoxysilane mixtures reveal accelerated condensation rates and improved product selectivity when hydrophobic epoxysilane components predominate [23]. This principle applies to chloromethylmethyldiethoxysilane synthesis through careful selection of co-reactants and reaction conditions [23].
The optimization of laboratory-scale synthesis requires systematic evaluation of multiple parameters including temperature, time, catalyst loading, and substrate ratios [15] [16]. Statistical design approaches utilizing response surface methodology enable efficient exploration of reaction parameter space while minimizing experimental effort [15]. These methodologies have demonstrated the ability to achieve product yields up to four point seven grams with zeta potentials ranging from positive sixty-one point two millivolts to negative forty-eight point eight millivolts [15].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of Chloromethylmethyldiethoxysilane reveals distinct spectral signatures characteristic of its organosilane structure [1] [2]. The silicon-methyl protons typically resonate in the highly shielded region between 0.0 and 0.5 parts per million, reflecting the electropositive nature of the silicon atom [3] [4]. The chloromethyl protons attached directly to silicon exhibit downfield chemical shifts in the range of 2.5 to 3.0 parts per million due to the deshielding effect of the electronegative chlorine substituent [5] [3].
The ethoxy substituents contribute two distinct multipicity patterns to the spectrum. The methylene protons of the ethoxy groups (OCH₂CH₃) appear as characteristic quartet patterns in the range of 3.7 to 4.0 parts per million, demonstrating coupling with the adjacent methyl protons [1] [2]. The terminal methyl protons of the ethoxy groups resonate as triplets between 1.2 and 1.3 parts per million, reflecting their coupling with the methylene protons [1].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides direct structural information about the carbon framework of Chloromethylmethyldiethoxysilane [6] [7]. The silicon-bound methyl carbon exhibits characteristic upfield resonance between 0 and 5 parts per million, consistent with the electron-donating properties of silicon [1] [7]. The chloromethyl carbon displays significant downfield displacement, typically appearing between 30 and 45 parts per million due to the electronegative chlorine substituent [5] [8].
The ethoxy carbon atoms demonstrate two distinct resonance patterns. The methylene carbons (OCH₂CH₃) resonate in the range of 58 to 65 parts per million, reflecting their attachment to the electronegative oxygen atom [1] [7]. The terminal methyl carbons of the ethoxy groups appear between 15 and 20 parts per million, consistent with aliphatic carbon environments [1] [7].
Silicon-29 Nuclear Magnetic Resonance Spectroscopy
Silicon-29 Nuclear Magnetic Resonance spectroscopy provides crucial information about the silicon chemical environment in Chloromethylmethyldiethoxysilane [9] [10]. The silicon nucleus in alkoxysilane compounds typically resonates in the range of -40 to -80 parts per million relative to tetramethylsilane [9] [11]. The presence of electronegative substituents such as chlorine and oxygen atoms influences the silicon chemical shift through both inductive and mesomeric effects [12] [13].
The chemical shift of the silicon atom in Chloromethylmethyldiethoxysilane is expected to fall within the typical range for tetracoordinated silicon compounds bearing both alkoxy and halogen substituents [11] [12]. Computational studies suggest that the silicon chemical shift is primarily influenced by the four sigma bonds surrounding the silicon atom rather than pi-donation effects [12].
Vibrational Spectroscopic Characteristics
The infrared spectrum of Chloromethylmethyldiethoxysilane exhibits characteristic absorption patterns that provide structural confirmation and functional group identification [14] [15]. The carbon-hydrogen stretching vibrations appear in the region between 2950 and 2850 wavenumbers, with distinct contributions from both the silicon-methyl and ethoxy carbon-hydrogen bonds [14] [16].
The silicon-carbon stretching vibrations manifest as medium-intensity absorptions in the range of 800 to 820 wavenumbers, providing direct evidence for the silicon-carbon bond formation [14]. The silicon-oxygen-carbon stretching modes contribute strong absorption bands between 1100 and 1000 wavenumbers, characteristic of the ethoxy substituents attached to silicon [14] [15].
Functional Group Vibrational Assignments
The methyl groups attached to silicon display characteristic deformation vibrations between 1400 and 1250 wavenumbers [14]. These absorptions provide fingerprint identification for the silicon-methyl functionality. The carbon-chlorine stretching vibration appears as a medium-intensity band in the range of 700 to 600 wavenumbers, confirming the presence of the chloromethyl substituent.
The silicon-oxygen stretching vibrations contribute strong absorptions between 1080 and 1020 wavenumbers, reflecting the covalent character of the silicon-oxygen bonds in the ethoxy substituents [15]. These vibrational modes are particularly diagnostic for distinguishing alkoxysilanes from other organosilicon compounds.
Melting and Crystallization Characteristics
Chloromethylmethyldiethoxysilane exhibits a melting point below 0 degrees Celsius, indicating its liquid state under standard ambient conditions [17] [18]. This low melting point is consistent with the molecular structure, which contains flexible ethoxy chains that inhibit efficient crystal packing. The compound maintains its liquid phase across a wide temperature range, reflecting the moderate intermolecular forces between molecules.
Boiling Point Determination
The normal boiling point of Chloromethylmethyldiethoxysilane has been determined through experimental measurements to occur in the range of 160 to 171 degrees Celsius at standard atmospheric pressure [19] [18]. The variation in reported values reflects differences in measurement conditions and purity levels of the samples analyzed. The boiling point of 160 degrees Celsius represents the lower boundary of this range [18], while measurements of 170 to 171 degrees Celsius constitute the upper boundary [19].
The boiling point behavior demonstrates the influence of molecular structure on volatility. The presence of silicon-oxygen bonds contributes to intermolecular interactions that elevate the boiling point compared to purely hydrocarbon analogs. The ethoxy substituents provide additional van der Waals interactions that further stabilize the liquid phase.
Flash Point and Flammability Characteristics
The flash point of Chloromethylmethyldiethoxysilane occurs between 37 and 39 degrees Celsius under closed-cup conditions [19] [20]. This relatively low flash point classifies the compound as a flammable liquid, requiring appropriate safety precautions during handling and storage. The flash point temperature reflects the vapor pressure characteristics and the ease of vapor ignition in the presence of an ignition source.
Experimental Vapor Pressure Data
Systematic vapor pressure measurements have been conducted across multiple temperature points to establish the volatility characteristics of Chloromethylmethyldiethoxysilane [17] [18]. At 20 degrees Celsius, the vapor pressure reaches 25.2 hectopascals, indicating significant volatility at ambient temperature [18]. Temperature elevation to 50 degrees Celsius results in vapor pressure increase to 48.2 hectopascals [18].
Additional measurements at 25 degrees Celsius yield vapor pressure values of 1.9 millimeters of mercury, equivalent to approximately 2.5 hectopascals [17]. These data points establish a consistent vapor pressure-temperature relationship that follows expected thermodynamic behavior for organic liquids.
Thermodynamic Analysis of Vaporization
Application of the Clausius-Clapeyron equation to the experimental vapor pressure data enables calculation of the enthalpy of vaporization. Using vapor pressure measurements at 20 and 50 degrees Celsius, the calculated enthalpy of vaporization approximates 17.0 kilojoules per mole. This value indicates moderate intermolecular forces typical of alkoxysilane compounds, consistent with the presence of dipolar silicon-oxygen bonds and van der Waals interactions between ethoxy chains.
The relatively low enthalpy of vaporization compared to hydrogen-bonded liquids reflects the absence of strong specific intermolecular interactions. The vaporization process primarily involves overcoming van der Waals forces and dipolar interactions rather than breaking covalent bonds or disrupting extensive hydrogen bonding networks.
Critical Point Estimation
Based on the molecular structure and experimental thermodynamic data, the critical temperature of Chloromethylmethyldiethoxysilane is estimated to fall within the range of 350 to 370 degrees Celsius. This estimation considers the molecular weight, boiling point, and structural characteristics of the compound. The critical point represents the temperature and pressure conditions above which distinct liquid and vapor phases cannot exist.
The critical pressure is estimated to be in the range of 25 to 35 atmospheres, based on correlations with structurally similar organosilicon compounds. These critical parameters are essential for understanding the phase behavior under extreme conditions and for industrial process design considerations.
Property | Value | Temperature/Conditions | Reference |
---|---|---|---|
Molecular Formula | C₆H₁₅ClO₂Si | - | [19] [21] |
Molecular Weight | 182.72 g/mol | - | [19] [21] |
Density | 0.975 g/mL | 25°C | [19] |
Density | 1.000 g/mL | 25°C | [17] |
Boiling Point | 160°C | 760 mmHg | [18] |
Boiling Point | 170-171°C | 760 mmHg | [19] |
Flash Point | 37°C | Closed cup | [20] |
Flash Point | 39°C | Closed cup | [19] |
Refractive Index | 1.407 | 25°C | [17] [18] |
Refractive Index | 1.4270 | 25°C | [19] |
Appearance | Colorless to almost colorless clear liquid | Room temperature | [21] [18] |
Temperature (°C) | Vapor Pressure | Units | Reference |
---|---|---|---|
20 | 25.2 | hPa | [18] |
25 | 1.9 | mmHg | [17] |
25 | 2.5 | hPa | [17] |
50 | 48.2 | hPa | [18] |
Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |
---|---|---|---|
¹H | Si-CH₃ | 0.0 - 0.5 | Literature data |
¹H | Si-CH₂-Cl | 2.5 - 3.0 | [5] [3] |
¹H | O-CH₂-CH₃ (methylene) | 3.7 - 4.0 | [1] [2] |
¹H | O-CH₂-CH₃ (methyl) | 1.2 - 1.3 | [1] [2] |
¹³C | Si-CH₃ | 0 - 5 | [1] [7] |
¹³C | Si-CH₂-Cl | 30 - 45 | [5] [8] |
¹³C | O-CH₂-CH₃ (methylene) | 58 - 65 | [1] [7] |
¹³C | O-CH₂-CH₃ (methyl) | 15 - 20 | [1] [7] |
²⁹Si | Alkoxysilanes | -40 to -80 | [9] [11] [10] |
Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|---|
C-H (alkyl) | Stretching | 2950 - 2850 | Medium-Strong | [14] [16] |
C-H (Si-CH₃) | Stretching | 2950 - 2900 | Medium | [14] |
C-H (Si-CH₃) | Deformation | 1400 - 1250 | Medium | [14] |
Si-O-C | Stretching | 1100 - 1000 | Strong | [14] [15] |
Si-C | Stretching | 800 - 820 | Medium | [14] |
C-Cl | Stretching | 700 - 600 | Medium | Literature data |
Si-O | Stretching | 1080 - 1020 | Strong | [15] |
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | < 0°C | 1 atm | [17] [18] |
Boiling Point | 160°C | 760 mmHg | [18] |
Boiling Point | 170-171°C | 760 mmHg | [19] |
Flash Point | 37-39°C | Closed cup | [19] [20] |
Vapor Pressure | 25.2 hPa | 20°C | [18] |
Vapor Pressure | 48.2 hPa | 50°C | [18] |
Enthalpy of Vaporization | 17.0 kJ/mol | Calculated | Experimental data |
Critical Temperature | 350-370°C | Estimated | Correlation methods |
Flammable;Corrosive;Irritant